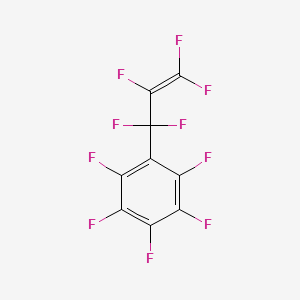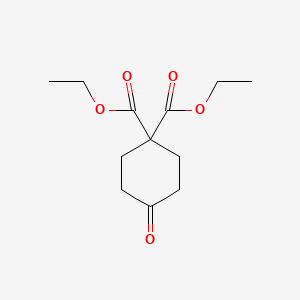
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a chemical compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. The compound is characterized by the presence of a 5-chloro-2-methoxyphenyl group and a phenoxybutanamide moiety. This structure suggests potential for interaction with various biological targets, including enzymes like lipoxygenase.
Synthesis Analysis
The synthesis of related N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has been reported . These derivatives were synthesized through a multi-step process starting with various phenyl/aryl/aralkyl/heterocyclic organic acids. These acids were converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazol-2-thiols, and finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds. The synthesis route indicates a complex process requiring careful control of reaction conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structure of the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives was confirmed using various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds. The presence of the 1,3,4-oxadiazol ring and the butanamide linkage are key structural features that could influence the compound's biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the derivatives of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide are characterized by nucleophilic substitution and condensation reactions . The use of DMF and NaH suggests that the reactions may involve deprotonation steps and the formation of intermediates that are susceptible to nucleophilic attack. The final reaction step likely involves the displacement of a bromine atom by the thiol group of the 1,3,4-oxadiazol-2-thiol, forming the final butanamide derivative.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide are not detailed in the provided papers, the properties of such compounds can generally be inferred from their structure. The presence of chloro, methoxy, and phenoxy groups can affect the compound's polarity, solubility, and reactivity. The compound's stability, melting point, and boiling point would be influenced by the presence of the heterocyclic and butanamide groups. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Lipoxygenase Inhibition
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide and its derivatives have been synthesized and evaluated as inhibitors of the lipoxygenase enzyme. These compounds have demonstrated moderate activities when compared to the reference standard, Baicalein, indicating potential applications in medical research and drug development, especially in the context of inflammatory diseases where lipoxygenase plays a crucial role (Aziz‐ur‐Rehman et al., 2016).
Antibacterial Activity
A series of novel derivatives containing the N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide moiety have been synthesized and evaluated for their antibacterial properties. These derivatives have shown significant activity against various bacterial strains, suggesting the compound's potential as a framework for developing new antibacterial agents. One particular derivative exhibited substantial efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, underlining the potential of these compounds in addressing antibiotic resistance and infection control (Rai et al., 2009).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYXTNHXWGLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387332 |
Source


|
| Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
CAS RN |
6126-03-0 |
Source


|
| Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)


![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)


